

# Ertugliflozin Pidolate Co-crystal with L-Pyroglutamic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Ertugliflozin pidolate |           |
| Cat. No.:            | B607367                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Ertugliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), exists in its free form as an amorphous solid with physicochemical properties that are challenging for commercial-scale manufacturing, including high hygroscopicity and a tendency to convert to an oil. To address these limitations, a stable crystalline form was developed through co-crystallization with L-pyroglutamic acid. This in-depth technical guide details the structure, properties, and analytical characterization of the 1:1 molar stoichiometry ertugliflozin L-pyroglutamic acid co-crystal, the active pharmaceutical ingredient in Steglatro®.

#### Introduction

Ertugliflozin is a key therapeutic agent for the management of type 2 diabetes mellitus. The inherent instability of the amorphous free form of ertugliflozin necessitated the exploration of crystal engineering to produce a more robust solid form suitable for pharmaceutical development and manufacturing. Co-crystallization with L-pyroglutamic acid, a biocompatible coformer, resulted in a stable, non-hygroscopic, anhydrous crystalline solid with a distinct melting point, ensuring consistent quality and performance of the drug product.[1][2] This co-crystal is officially designated as Form A.

# **Physicochemical Properties**



The ertugliflozin L-pyroglutamic acid co-crystal exhibits significantly improved physicochemical properties compared to the amorphous free form. These properties are summarized in the table below.

| Property            | Value/Description                                                                                                                                                                                                          | Reference(s) |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molar Stoichiometry | 1:1 (Ertugliflozin:L-<br>pyroglutamic acid)                                                                                                                                                                                | [1][2]       |
| Crystalline Form    | Anhydrous, designated as<br>Form A                                                                                                                                                                                         | [1]          |
| Hygroscopicity      | Non-hygroscopic                                                                                                                                                                                                            | [2]          |
| Melting Point       | Approximately 142 °C                                                                                                                                                                                                       | [2]          |
| Bioavailability     | Bioequivalent to the amorphous form                                                                                                                                                                                        | [2]          |
| Stability           | Demonstrates good physicochemical stability at elevated temperatures and relative humidity. However, dissociation to the amorphous form can occur under high humidity, particularly in the presence of certain excipients. | [2][3]       |

# Synthesis of Ertugliflozin L-Pyroglutamic Acid Cocrystal

The co-crystal is prepared by contacting ertugliflozin with L-pyroglutamic acid in a suitable solvent system.

#### **General Synthesis Workflow**

The following diagram illustrates the general workflow for the synthesis of the ertugliflozin L-pyroglutamic acid co-crystal.





Click to download full resolution via product page

Caption: Workflow for the synthesis of ertugliflozin L-pyroglutamic acid co-crystal.

## **Detailed Experimental Protocol**



The following protocol is a representative example based on publicly available patent literature. [4]

- Preparation of the L-pyroglutamic acid solution: Dissolve approximately 0.563 g of Lpyroglutamic acid in 2.73 mL of water.
- Reaction: To the L-pyroglutamic acid solution, add 0.5 g of amorphous ertugliflozin.
- Stirring: Stir the resulting solution for 1.5 hours at a temperature of 25°C to 30°C.
- Precipitation: Add 1.5 mL of water to the reaction mixture and continue stirring for an additional hour to facilitate precipitation.
- Isolation: Isolate the solid product by filtration.
- Drying: Dry the isolated solid under vacuum at 40°C for 6 hours.

Note: Alternative solvent systems such as ethyl acetate can also be used.[4]

## **Analytical Characterization**

The ertugliflozin L-pyroglutamic acid co-crystal is characterized using a suite of analytical techniques to confirm its structure, purity, and thermal properties.

### X-Ray Powder Diffraction (XRPD)

XRPD is a critical technique for identifying the crystalline form of the co-crystal. While the specific peak list for Form A is not publicly available in detail, regulatory documents confirm its use for identification.

- Instrument: A standard laboratory X-ray powder diffractometer.
- Radiation: Cu Kα radiation (λ = 1.5406 Å).
- Voltage and Current: Typically 40-45 kV and 30-40 mA.
- Scan Range (2θ): A typical range would be from 2° to 40°.
- Scan Speed/Step Size: For example, a step size of 0.02° with a scan speed of 1-2°/minute.



 Sample Preparation: A small amount of the co-crystal powder is gently packed into a sample holder.

## **Differential Scanning Calorimetry (DSC)**

DSC is used to determine the melting point and other thermal transitions of the co-crystal. The ertugliflozin L-pyroglutamic acid co-crystal exhibits a sharp endotherm at approximately 142°C, corresponding to its melting point.[2]

- Instrument: A calibrated differential scanning calorimeter.
- Sample Pan: Typically, 2-5 mg of the co-crystal is weighed into an aluminum pan, which is then hermetically sealed.
- Reference: An empty, sealed aluminum pan.
- Heating Rate: A standard heating rate is 10°C/minute.
- Temperature Range: For example, from 25°C to 200°C.
- Atmosphere: A dry nitrogen purge at a flow rate of, for instance, 50 mL/minute.

## **Thermogravimetric Analysis (TGA)**

TGA is employed to assess the thermal stability and solvent/water content of the co-crystal. As an anhydrous form, the ertugliflozin L-pyroglutamic acid co-crystal is expected to show minimal weight loss until decomposition at higher temperatures.

- Instrument: A calibrated thermogravimetric analyzer.
- Sample Pan: A sample of 5-10 mg is placed in a suitable pan (e.g., platinum or alumina).
- Heating Rate: A typical heating rate is 10°C/minute.
- Temperature Range: For example, from 25°C to 300°C.
- Atmosphere: A dry nitrogen purge at a flow rate of, for instance, 50-100 mL/minute.



#### **Characterization Workflow**

The following diagram illustrates the logical workflow for the analytical characterization of the co-crystal.



Click to download full resolution via product page

Caption: Workflow for the analytical characterization of the co-crystal.

#### Conclusion

The formation of a 1:1 co-crystal of ertugliflozin with L-pyroglutamic acid represents a successful application of crystal engineering to overcome the undesirable physicochemical properties of the amorphous drug substance. The resulting co-crystal is a stable, non-hygroscopic crystalline solid with properties suitable for large-scale pharmaceutical manufacturing and formulation into a robust oral dosage form. This technical guide provides a comprehensive overview of the synthesis and characterization of this important pharmaceutical co-crystal, serving as a valuable resource for researchers and professionals in the field of drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. US10294239B2 Ertugliflozin co-crystals and process for their preparation Google Patents [patents.google.com]
- 2. Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2020026273A1 Solid forms of ertugliflozin free base and solid dispersions comprising ertugliflozin I-pyroglutamic acid. Google Patents [patents.google.com]
- To cite this document: BenchChem. [Ertugliflozin Pidolate Co-crystal with L-Pyroglutamic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607367#ertugliflozin-pidolate-co-crystal-structure-with-l-pyroglutamic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com